molecular formula C₂₁H₂₇NaO₈S B1146317 Prednisolone 21-Sulfate Sodium Salt CAS No. 3664-95-7

Prednisolone 21-Sulfate Sodium Salt

Cat. No.: B1146317
CAS No.: 3664-95-7
M. Wt: 462.49
InChI Key:
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Description

Prednisolone 21-Sulfate Sodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₇NaO₈S and its molecular weight is 462.49. The purity is usually 95%.
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Scientific Research Applications

Neuroprotection and Spinal Cord Injury

Research has shown that corticosteroids like methylprednisolone sodium succinate, a closely related compound to prednisolone, have been explored for their neuroprotective effects, particularly in the context of spinal cord injury (SCI). Although the primary outcomes of trials involving methylprednisolone for acute SCI were largely negative, a secondary analysis suggested modest clinical benefits when administered within 8 hours of injury. This finding underscores the potential of corticosteroids in neuroprotection and repair following SCI, albeit with considerations for potential complications (Hawryluk et al., 2008).

Anti-inflammatory and Immunosuppressive Activity

Deflazacort, another derivative of prednisolone, has been compared for its efficacy and safety with prednisone and methylprednisolone in patients with conditions like rheumatoid arthritis and Duchenne muscular dystrophy (DMD). Studies indicate that deflazacort is as effective as prednisone or methylprednisolone, with a lower incidence of adverse events. This suggests the potential of prednisolone derivatives in providing effective treatment options with potentially fewer side effects (Markham & Bryson, 1995); (Biggar et al., 2022).

Dermatological Applications

Prednicarbate, a non-halogenated, double-ester derivative of prednisolone, highlights the evolution of corticosteroid use in dermatology. It has been found to offer significant anti-inflammatory action with low skin atrophy potential, making it particularly suitable for treating inflammatory skin diseases like atopic dermatitis. This derivative exemplifies the advancements in developing corticosteroids that maintain efficacy while minimizing adverse effects (Gupta & Chow, 2004).

Bone Health and Metabolic Effects

The therapeutic effectiveness of corticosteroids in conditions such as systemic lupus erythematosus (SLE) and polymyalgia rheumatica has been well-documented. However, concerns over side effects like osteoporosis and metabolic disturbances have led to research into optimizing dosing regimens to balance efficacy with safety. For instance, studies have explored the efficacy of medium-low doses and methyl-prednisolone pulses in lupus patients, aiming to mitigate adverse effects while maintaining therapeutic benefits (Ugarte et al., 2018).

Mechanism of Action

Target of Action

Prednisolone 21-Sulfate Sodium Salt, also known as prednisolone sodium sulfate, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

Prednisolone binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This interaction leads to its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects .

Biochemical Pathways

The compound is synthesized as a colon-specific pro-drug of prednisolone . It is expected to be stable and non-absorbable in the upper intestine and release prednisolone by the action of sulfatase once it is delivered to the colon . The hydrolysis of this compound takes place to produce and accumulate prednisolone, which decreases by reduction as the incubation period extends .

Pharmacokinetics

This compound is chemically stable at pH 1.2, 4.5, 6.8, and 8.0 . It is stable on incubation with the contents of the stomach or small intestine . Neither this compound nor prednisolone is detected in the plasma, suggesting that absorption of this compound is limited .

Result of Action

The result of the action of this compound is the production of prednisolone, which has anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . These effects are beneficial in the treatment of various conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .

Action Environment

The action of this compound is influenced by the environment of the gastrointestinal tract. The compound is designed to be stable and non-absorbable in the upper intestine, and it releases prednisolone in the colon where the environment is rich in sulfatase . This makes this compound a promising colon-specific pro-drug of prednisolone .

Safety and Hazards

Prednisolone may damage the unborn child . It can weaken your immune system, making it easier for you to get an infection . Steroids can also worsen an infection you already have, or reactivate an infection you recently had .

Future Directions

Prednisolone 21-Sulfate Sodium Salt can be a promising colon-specific prodrug of PD, and sulfate ester group might serve as a potential colon-specific promoiety, especially for the drugs which are resistant to reduction in the colon .

Properties

IUPAC Name

sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWZNVWFOGRESW-WDCKKOMHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3664-95-7
Record name Prednisolone sodium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003664957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREDNISOLONE SODIUM SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5M3C09LEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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